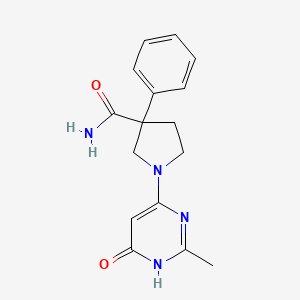![molecular formula C17H20F2N4O B7435798 [1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)
[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications in various medical conditions.
科学研究应用
[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various medical conditions, including cancer, inflammation, and neurological disorders. The scientific research applications of this compound are still being explored, and it has the potential to be used in many other medical conditions.
作用机制
The mechanism of action of [1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes. Additionally, this compound has been shown to bind to specific receptors in the body, leading to the modulation of various physiological functions.
Biochemical and physiological effects:
[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol has been shown to have various biochemical and physiological effects in the body. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurological functions. Additionally, this compound has been shown to have antioxidant properties, which can protect the body against oxidative stress.
实验室实验的优点和局限性
The advantages of using [1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol in lab experiments include its potential therapeutic applications, its well-defined mechanism of action, and its ability to modulate specific cellular processes. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are many future directions for the scientific research of [1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol. Some of these directions include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other medical conditions, and the investigation of its long-term safety and efficacy. Additionally, the use of this compound in combination with other drugs and therapies is also an area of future research.
Conclusion:
In conclusion, [1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol is a chemical compound that has shown promising results in scientific research. This compound has the potential to be used in the treatment of various medical conditions, and its mechanism of action and biochemical and physiological effects have been well-defined. The future directions for the scientific research of this compound are numerous, and it has the potential to make significant contributions to the field of medicine.
合成方法
The synthesis of [1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol involves a series of chemical reactions. The initial step involves the synthesis of 6-anilino-2-methylpyrimidin-4-amine, which is then reacted with 4,4-difluoro-3-(hydroxymethyl)piperidine to form the desired compound. This synthesis method has been described in detail in various scientific publications.
属性
IUPAC Name |
[1-(6-anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O/c1-12-20-15(22-14-5-3-2-4-6-14)9-16(21-12)23-8-7-17(18,19)13(10-23)11-24/h2-6,9,13,24H,7-8,10-11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMBIQDQUXZSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C(C2)CO)(F)F)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

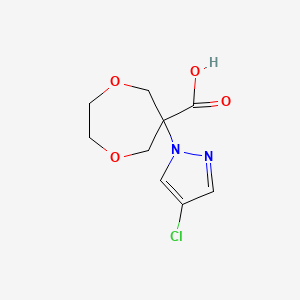
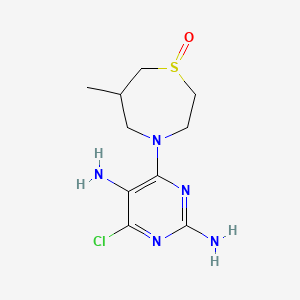
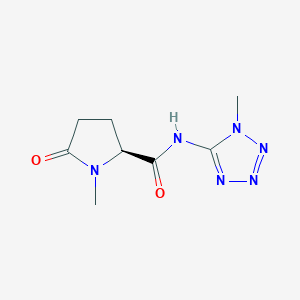

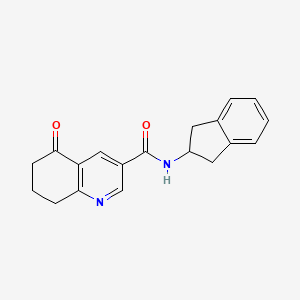
![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)
![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)
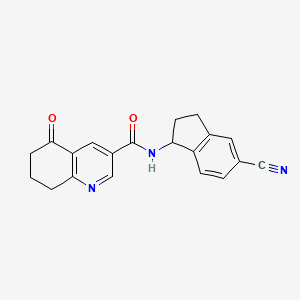
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-4-cyclopropyl-1,3-oxazole-5-carboxamide](/img/structure/B7435773.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)
![3-[[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B7435809.png)
